molecular formula C15H10FNO2 B6400559 3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid CAS No. 1261891-17-1

3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid

Cat. No.: B6400559
CAS No.: 1261891-17-1
M. Wt: 255.24 g/mol
InChI Key: WXOOIUDPUFMPQA-UHFFFAOYSA-N
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Description

3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a cyano group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration and Reduction: The starting material, 2-fluorotoluene, undergoes nitration to introduce a nitro group, followed by reduction to form 2-fluoroaniline.

    Cyanation: The 2-fluoroaniline is then subjected to a Sandmeyer reaction to introduce the cyano group, forming 5-cyano-2-fluoroaniline.

    Coupling Reaction: The 5-cyano-2-fluoroaniline is coupled with a benzoic acid derivative under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(5-Cyano-2-fluorophenyl)-2-carboxybenzoic acid.

    Reduction: 3-(5-Amino-2-fluorophenyl)-2-methylbenzoic acid.

    Substitution: 3-(5-Cyano-2-methoxyphenyl)-2-methylbenzoic acid.

Scientific Research Applications

3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and fluorine substituents can enhance binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Cyano-2-fluorophenyl)-5-methoxybenzoic acid
  • 3-(5-Cyano-2-fluorophenyl)-4-methylbenzoic acid
  • 3-(5-Cyano-2-fluorophenyl)-benzoic acid

Uniqueness

3-(5-Cyano-2-fluorophenyl)-2-methylbenzoic acid is unique due to the specific positioning of the cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position further distinguishes it from other similar compounds, potentially offering different steric and electronic properties.

Properties

IUPAC Name

3-(5-cyano-2-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c1-9-11(3-2-4-12(9)15(18)19)13-7-10(8-17)5-6-14(13)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOOIUDPUFMPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689795
Record name 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-17-1
Record name 5'-Cyano-2'-fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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